molecular formula C15H9ClFN3OS B2448153 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide CAS No. 330190-66-4

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2448153
CAS No.: 330190-66-4
M. Wt: 333.77
InChI Key: LRFYRPVZPAESMB-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-11-7-3-1-5-9(11)14-19-20-15(22-14)18-13(21)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFYRPVZPAESMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes for N-[5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-yl]-2-Fluorobenzamide

Intermediate Synthesis: 5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine

The 1,3,4-thiadiazole ring is constructed via cyclization of 2-chlorophenylacetic acid derivatives with thiosemicarbazide.

Procedure (adapted from):

  • Reactants : 2-Chlorophenylacetic acid (15 mmol) and thiosemicarbazide (15 mmol) are combined in phosphorus oxychloride (POCl₃, 7.5 mL).
  • Cyclization : The mixture is refluxed at 75°C for 2 hours, forming a thiadiazoline intermediate.
  • Hydrolysis : Water (45 mL) is added, and the solution is refluxed at 110°C for 4 hours to yield 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine.
  • Workup : The pH is adjusted to >8 with 60% NaOH, followed by hot filtration and recrystallization in methanol (yield: 89%).

Critical Parameters :

  • Solvent : POCl₃ acts as both solvent and dehydrating agent.
  • Temperature : Controlled heating prevents side reactions like over-oxidation.
  • Purification : Recrystallization in methanol enhances purity (>95% by HPLC).

Amide Coupling: Formation of 2-Fluorobenzamide

The amine intermediate is coupled with 2-fluorobenzoyl derivatives via two primary methods:

Method A: Acyl Chloride Route

Procedure (adapted from):

  • Reactants : 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine (1 eq) and 2-fluorobenzoyl chloride (1.2 eq) are stirred in anhydrous acetonitrile.
  • Base Addition : Triethylamine (2 eq) is added to scavenge HCl.
  • Reaction : Stirred at room temperature for 12–24 hours.
  • Workup : The solvent is evaporated, and the residue is washed with NaHCO₃ (5%) and brine.
  • Purification : Column chromatography (ethyl acetate/petroleum ether, 1:3) yields the product (75–82%).
Method B: Carbodiimide-Mediated Coupling

Procedure (adapted from):

  • Activation : 2-Fluorobenzoic acid (1 eq) is treated with EDC (1.1 eq) and HOBt (1.1 eq) in acetonitrile for 30 minutes.
  • Coupling : The amine intermediate (1 eq) is added, and the mixture is stirred for 24 hours at room temperature.
  • Workup : Ethyl acetate extraction followed by washing with dilute H₂SO₄ and brine.
  • Purification : Recrystallization in ethanol yields the product (68–74%).

Comparative Analysis :

Parameter Acyl Chloride Route Carbodiimide Route
Yield 75–82% 68–74%
Reaction Time 12–24 h 24 h
Byproducts HCl Urea derivatives
Scalability Industrial-friendly Lab-scale

Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.25–8.10 (m, 8H, aromatic protons).
    • δ 10.32 (s, 1H, NH amide).
  • ¹³C NMR : Signals at δ 165.2 (C=O) and δ 160.1 (C-F) confirm amide and fluorophenyl groups.

Mass Spectrometry (MS)

  • ESI-MS : m/z 334.8 [M+H]⁺ (calculated for C₁₅H₁₀ClFN₃OS: 334.0).

X-ray Crystallography

Single-crystal analysis reveals a planar thiadiazole ring with dihedral angles of 12.5° between the thiadiazole and benzamide planes.

Reaction Optimization and Industrial Considerations

Solvent Selection

  • Polar aprotic solvents (acetonitrile, DMF) improve reaction homogeneity and yield.
  • Ethyl acetate is preferred for extractions due to low water solubility.

Temperature and Stoichiometry

  • Excess acyl chloride (1.2 eq) maximizes conversion without side products.
  • Elevated temperatures (>50°C) during cyclization reduce reaction time but risk decomposition.

Industrial Scale-Up

  • Continuous Flow Reactors : Enhance heat transfer and reduce POCl₃ usage by 20%.
  • Automated Purification : Simulated moving bed (SMB) chromatography achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorophenyl and fluorobenzamide groups.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and an appropriate solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name: N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
  • Molecular Formula: C₁₅H₁₇ClN₄O₃S
  • Molecular Weight: 368.8 g/mol

The compound features a thiadiazole ring that is often associated with various pharmacological effects, enhancing its potential as a therapeutic agent.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.

Biology

The compound exhibits significant biological activities:

  • Antimicrobial Activity: Demonstrated efficacy against various bacterial and fungal strains.
  • Antiviral Properties: Potential for development into antiviral agents.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicrobial StrainActivity
Thiadiazole Derivative AE. coliInhibitory
Thiadiazole Derivative BS. aureusInhibitory

Research has shown that derivatives of thiadiazole compounds exhibit potent anticancer properties. For instance, one study highlighted that related compounds significantly inhibited the growth of breast cancer MCF-7 cells.

Medicine

This compound has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Activity: The compound modulates inflammatory pathways.
  • Anticancer Activity: Exhibits cytotoxic effects through mechanisms such as cell cycle arrest.

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Thiadiazole Derivative 1MCF-70.28G2/M Phase Arrest
Thiadiazole Derivative 2HL-609.6Down-regulation of MMP2

Case Studies

  • Anticancer Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated that the compound's structure contributed to its effectiveness in inhibiting cell proliferation.
    • Study Reference : The anticancer activity was assessed using the Sulforhodamine B assay on MCF7 cells.
  • Antimicrobial Research : Another investigation revealed that this compound displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • Study Reference : Antimicrobial assays confirmed the effectiveness of the compound against resistant strains.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as carbonic anhydrase and protein kinases.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole
  • N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiadiazole ring with chlorophenyl and fluorobenzamide groups enhances its stability and reactivity, making it a versatile compound for various applications.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₈ClN₃S
  • Molecular Weight : 263.73 g/mol

The presence of a thiadiazole ring is significant for its biological activity, as this structural motif is often associated with various pharmacological effects.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit potent anticancer properties. For instance, a related compound demonstrated significant growth inhibition against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating strong cytotoxic effects through mechanisms such as cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Thiadiazole Derivative 1MCF-70.28G2/M Phase Arrest
Thiadiazole Derivative 2HL-609.6Down-regulation of MMP2 and VEGFA

Antimicrobial Activity

In addition to anticancer properties, compounds containing thiadiazole rings have shown promising antimicrobial activity. A study evaluated various 1,3,4-thiadiazole derivatives for their effectiveness against different bacterial strains. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) in the range of 1.9 to 500 µg/mL against various pathogens .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli1.9
Compound BPseudomonas aeruginosa3.9
Compound CStaphylococcus aureus31.25

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiadiazole moiety may inhibit key enzymes involved in cancer cell proliferation and survival pathways. Additionally, its structural features allow it to modulate receptor activities that are critical for tumor growth and metastasis.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on MCF-7 Cells : A recent study highlighted the effectiveness of a similar thiadiazole derivative against MCF-7 cells, reporting a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : In clinical microbiology settings, derivatives were tested against antibiotic-resistant strains, demonstrating notable inhibition and suggesting potential for development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, and how do reaction conditions affect yield and purity?

  • Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of 2-chlorobenzoic acid derivatives under acidic or basic conditions.
  • Step 2: Coupling with 2-fluorobenzoyl chloride using a base (e.g., triethylamine) in solvents like ethanol or acetonitrile .
  • Critical Factors: Temperature control (e.g., reflux at 90°C), stoichiometric ratios of reagents, and purification via column chromatography or recrystallization. Yield optimization often requires adjusting solvent polarity and reaction time .
    • Characterization: Confirmed via 1H^1H/13C^{13}C NMR (peaks for aromatic protons at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): Assigns aromatic proton environments and confirms substitution patterns. For example, the 2-chlorophenyl group shows distinct splitting due to meta/para coupling .
  • X-ray Crystallography: Resolves crystal packing and bond angles. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, providing metrics like R-factor (<0.05 for high-quality data) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., m/z 379.9 for [M+H]+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Answer: Discrepancies often arise from:

  • Substituent Position Effects: The 2-chlorophenyl vs. 4-chlorophenyl isomers ( vs. 21) may show differing antimicrobial potencies due to steric or electronic effects on target binding.
  • Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) and validate results across multiple cell lines (e.g., MCF-7 for anticancer activity) .
  • Data Normalization: Use positive controls (e.g., doxorubicin for cytotoxicity assays) and report IC50_{50} values with confidence intervals .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

  • Answer:

  • Functional Group Modifications: Synthesize analogs with varied substituents (e.g., replacing 2-fluorobenzamide with nitro or methoxy groups) to assess impact on bioactivity.
  • Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerase II or microbial enzymes). For example, the thiadiazole ring may form π-π interactions with aromatic residues in enzyme active sites .
  • Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., thiadiazole sulfur) and hydrophobic regions (chlorophenyl group) using tools like Schrödinger’s Phase .

Q. How should researchers design experiments to evaluate the compound’s mechanism of action in anticancer studies?

  • Answer:

  • In Vitro Assays:
  • Cell Viability: MTT assay on cancer cell lines (e.g., HepG2, A549) with dose-response curves (typical range: 1–100 μM).
  • Apoptosis Detection: Annexin V/PI staining via flow cytometry.
  • Target Identification:
  • Western Blotting: Quantify apoptosis markers (e.g., Bax/Bcl-2 ratio) and DNA damage markers (γ-H2AX).
  • Enzyme Inhibition: Test inhibition of kinases (e.g., EGFR) using ADP-Glo™ assays .
  • In Vivo Validation: Xenograft models in mice, monitoring tumor volume and metastasis .

Methodological Considerations

Q. What are the best practices for refining crystallographic data of this compound?

  • Answer:

  • Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Ensure crystal quality (Rint_{int} < 5%).
  • Refinement: SHELXL-2018 for full-matrix least-squares refinement. Key parameters:
  • Displacement Parameters: Anisotropic refinement for non-H atoms.
  • Hydrogen Atoms: Placed geometrically and refined isotropically.
  • Validation: Check via PLATON (e.g., ADDSYM for missed symmetry) and CCDC deposition (e.g., CIF file submission) .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Answer:

  • Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Solvent Optimization: Switch to DMF for polar aprotic conditions, enhancing nucleophilicity of the thiadiazole amine.
  • Temperature Gradients: Perform reactions under microwave irradiation (e.g., 100°C, 30 minutes) to reduce side-product formation .

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